![molecular formula C17H23N3OS B14607646 Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- CAS No. 60096-92-6](/img/structure/B14607646.png)
Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the piperazine reacts with a methoxyphenyl halide.
Attachment of the Thiazolyl Group: The final step involves the reaction of the intermediate compound with a thiazolyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the thiazolyl group, potentially converting it to a thiazoline derivative.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products Formed
Phenolic Derivatives: From oxidation of the methoxyphenyl group.
Thiazoline Derivatives: From reduction of the thiazolyl group.
Functionalized Piperazines: From substitution reactions.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: The compound can bind to specific receptors, influencing biological pathways.
Medicine
Pharmaceutical Development: Potential use in the development of drugs targeting neurological disorders.
Antimicrobial Activity: It may exhibit antimicrobial properties against certain pathogens.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group may enhance binding affinity, while the thiazolyl group can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Piperazine, 1-(2-chlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-ethyl-5-thiazolyl)ethyl]-: Similar structure but with an ethyl group on the thiazolyl ring.
Uniqueness
The presence of the methoxyphenyl group in Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- may confer unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.
特性
CAS番号 |
60096-92-6 |
|---|---|
分子式 |
C17H23N3OS |
分子量 |
317.5 g/mol |
IUPAC名 |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H23N3OS/c1-14-17(22-13-18-14)7-8-19-9-11-20(12-10-19)15-5-3-4-6-16(15)21-2/h3-6,13H,7-12H2,1-2H3 |
InChIキー |
URGHPTPTMATLBV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)CCN2CCN(CC2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
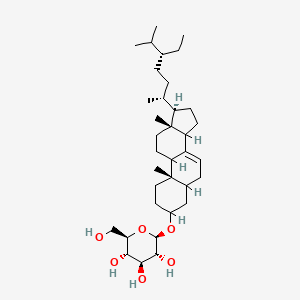
![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)
![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
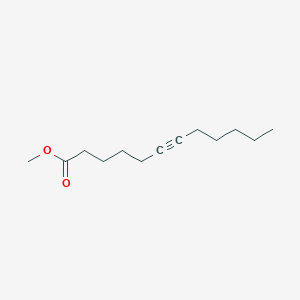
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
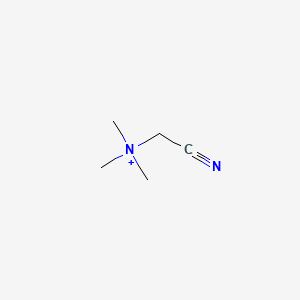
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
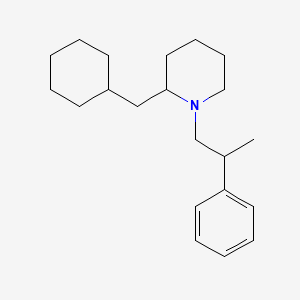

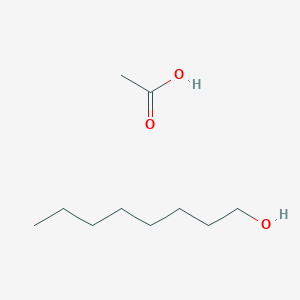
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
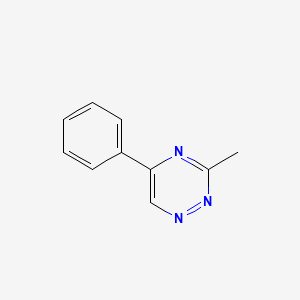
![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
